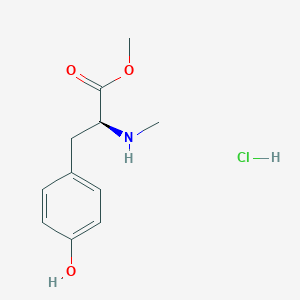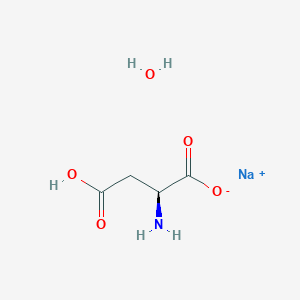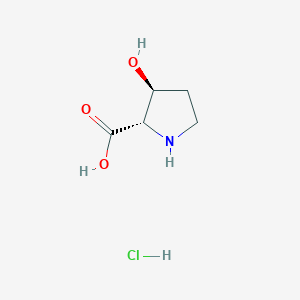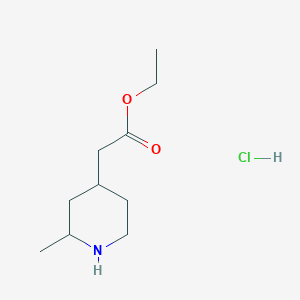
6b-Tropanol
Vue d'ensemble
Description
6b-Tropanol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antipsychotic Applications : A study by Słowiński et al. (2011) investigated the synthesis and pharmacological activities of various tropane derivatives, including 6b-Tropanol. The research found that this compound exhibited high affinity for certain monoamine receptors and demonstrated properties characteristic of atypical antipsychotic agents. This suggests potential applications in treating conditions such as schizophrenia or bipolar disorder (Słowiński et al., 2011).
Synthesis of Tropane Alkaloids : Takahashi et al. (1989) described the synthesis of 2α- and 2β-Tropanols through the 1,3-dipolar cycloaddition process. This research contributes to the broader understanding of tropane alkaloid synthesis, which could have implications for pharmaceutical applications (Takahashi et al., 1989).
Tropane Alkaloids in Plants : Muñoz et al. (1996) isolated new tropane alkaloids from the leaves of Schizanthus litoralis, expanding the knowledge of tropane compounds in plants. This research aids in understanding the natural occurrence and potential uses of tropane alkaloids in medicinal plants (Muñoz et al., 1996).
Nanotechnology in Tropane Alkaloid Production : A study by Rashidi Asl et al. (2018) explored the influence of nano-zinc oxide on tropane alkaloid production in Hyoscyamus reticulatus L. hairy roots. This research indicates the potential of nanotechnology to enhance the production of medically significant tropane alkaloids (Rashidi Asl et al., 2018).
Biotransformation in Alkaloid Production : Cardillo et al. (2017) investigated the use of recombinant Escherichia coli for the production of tropane alkaloids. This study provides insights into alternative strategies for producing these alkaloids, which are traditionally obtained from natural plant sources (Cardillo et al., 2017).
Insecticidal Properties : Mairink et al. (2017) synthesized tropane alkaloids with a carbamate group and evaluated their larvicidal activity against Ascia monuste. The findings suggest the potential of tropane alkaloid derivatives in developing novel insecticides (Mairink et al., 2017).
Chiral High-Performance Liquid Chromatography : Muñoz et al. (2016) conducted a study on the resolution and absolute configuration of 6β-benzoyloxy-3α-tropanol, contributing to the understanding of tropane alkaloids' structural characteristics, which is crucial for their pharmacological applications (Muñoz et al., 2016).
Propriétés
IUPAC Name |
(1S,5R,6S)-8-methyl-8-azabicyclo[3.2.1]octan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPVPVJLCPBGRW-RNJXMRFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1C(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CCC[C@@H]1[C@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B8020634.png)
![(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;cyclohexylazanium](/img/structure/B8020639.png)







![Ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B8020675.png)




